molecular formula C16H20ClNO B11016369 (2E)-3-(2-chlorophenyl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one

(2E)-3-(2-chlorophenyl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one

Cat. No.: B11016369
M. Wt: 277.79 g/mol
InChI Key: UMBNLDGZSRMLOD-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-CHLOROPHENYL)-1-(2-ETHYLPIPERIDINO)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a chlorophenyl group and an ethylpiperidino group attached to a propenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-CHLOROPHENYL)-1-(2-ETHYLPIPERIDINO)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 1-(2-ethylpiperidino)-2-propanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-CHLOROPHENYL)-1-(2-ETHYLPIPERIDINO)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-3-(2-CHLOROPHENYL)-1-(2-ETHYLPIPERIDINO)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-BROMOPHENYL)-1-(2-ETHYLPIPERIDINO)-2-PROPEN-1-ONE
  • (E)-3-(2-FLUOROPHENYL)-1-(2-ETHYLPIPERIDINO)-2-PROPEN-1-ONE
  • (E)-3-(2-METHOXYPHENYL)-1-(2-ETHYLPIPERIDINO)-2-PROPEN-1-ONE

Uniqueness

(E)-3-(2-CHLOROPHENYL)-1-(2-ETHYLPIPERIDINO)-2-PROPEN-1-ONE is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.

Properties

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C16H20ClNO/c1-2-14-8-5-6-12-18(14)16(19)11-10-13-7-3-4-9-15(13)17/h3-4,7,9-11,14H,2,5-6,8,12H2,1H3/b11-10+

InChI Key

UMBNLDGZSRMLOD-ZHACJKMWSA-N

Isomeric SMILES

CCC1CCCCN1C(=O)/C=C/C2=CC=CC=C2Cl

Canonical SMILES

CCC1CCCCN1C(=O)C=CC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.